molecular formula C6H7ClN2O2 B6284231 6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 50721-55-6

6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6284231
CAS No.: 50721-55-6
M. Wt: 174.6
InChI Key:
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Description

6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are essential components of nucleic acids and have significant biological and pharmacological importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of ethyl acetoacetate, urea, and a chlorinating agent under acidic conditions. The reaction is carried out in ethanol with a few drops of concentrated hydrochloric acid, and the mixture is heated to reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it can inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, which are important mechanisms in its neuroprotective and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

50721-55-6

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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